molecular formula C11H10O4 B2975668 4-ethyl-7,8-dihydroxy-2H-chromen-2-one CAS No. 19040-66-5

4-ethyl-7,8-dihydroxy-2H-chromen-2-one

Cat. No.: B2975668
CAS No.: 19040-66-5
M. Wt: 206.197
InChI Key: HQQDEMPEVPICJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-7,8-dihydroxy-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of an ethyl group at the 4-position and hydroxyl groups at the 7 and 8 positions on the chromen-2-one scaffold .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-7,8-dihydroxy-2H-chromen-2-one typically involves the condensation of resorcinol derivatives with ethyl acetoacetate in the presence of a strong acid, such as sulfuric acid. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-7,8-dihydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-ethyl-7,8-dihydroxy-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: Used in the development of dyes, fragrances, and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-ethyl-7,8-dihydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 7,8-dihydroxy-4-phenyl-2H-chromen-2-one
  • 4,7-dihydroxy-2H-chromen-2-one
  • 4-hydroxy-2H-chromen-2-one

Uniqueness

4-ethyl-7,8-dihydroxy-2H-chromen-2-one is unique due to the presence of the ethyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to other similar compounds .

Properties

IUPAC Name

4-ethyl-7,8-dihydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-2-6-5-9(13)15-11-7(6)3-4-8(12)10(11)14/h3-5,12,14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQDEMPEVPICJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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